5-(4-Chlorophenyl)-5-phenylimidazolidine-2,4-dione
Description
Properties
CAS No. |
6325-69-5 |
|---|---|
Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)17-14(20)18-15/h1-9H,(H2,17,18,19,20) |
InChI Key |
HQAONIGEULMAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The Bucherer-Bergs reaction remains the most widely employed method for synthesizing 5,5-disubstituted hydantoins. This one-pot condensation involves a ketone, potassium cyanide (KCN), and ammonium carbonate [(NH₄)₂CO₃] in ethanol under reflux. For 5-(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione, the starting material is the unsymmetrical ketone, (4-chlorophenyl)(phenyl)methanone (17a). The reaction proceeds via the following steps:
- Cyanohydrin Formation : KCN reacts with the ketone to form a cyanohydrin intermediate.
- Ammonolysis : Ammonium carbonate introduces ammonia, facilitating nucleophilic attack on the cyanohydrin.
- Cyclization : Intramolecular condensation forms the imidazolidine-2,4-dione core.
The overall reaction is summarized as:
$$
\text{(4-ClC₆H₄)COPh} + \text{KCN} + (\text{NH₄})₂\text{CO₃} \xrightarrow{\text{EtOH, Δ}} \text{5-(4-ClC₆H₄)-5-Ph-imidazolidine-2,4-dione} + \text{byproducts}
$$
Optimization and Yield Data
Key parameters influencing the yield include reaction time, temperature, and stoichiometry. As reported in, optimal conditions for this compound involve:
- Reaction Time : 24 hours
- Solvent : Ethanol
- Temperature : Reflux (~78°C)
- Yield : 53%
Table 1. Hydantoin Synthesis from Ketones via Bucherer-Bergs Reaction
| Entry | Ketone | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 17a | (4-ClC₆H₄)COPh | 5-(4-ClC₆H₄)-5-Ph-imidazolidine-2,4-dione | 24 | 53 |
The moderate yield reflects challenges in handling unsymmetrical ketones, which often lead to regioisomeric byproducts.
Experimental Characterization and Analytical Data
Physical and Spectroscopic Properties
The compound was characterized using advanced spectroscopic techniques:
- Melting Point : >290°C (decomposition, measured via Mettler FP5 apparatus)
- ¹H NMR (DMSO-d₆) : δ 10.83 (s, 1H, N3-H), 8.42 (s, 1H, N1-H), 7.45 (d, J = 7 Hz, 2H, ArH), 7.35 (d, J = 7.07 Hz, 2H, ArH), 5.19 (s, 1H, C5-H).
- ¹³C NMR (DMSO-d₆) : δ 174.29 (C2=O), 156.64 (C4=O), 134.93 (CAr), 128.81–133.35 (CAr), 61.94 (C5).
- IR (KBr) : 3325 cm⁻¹ (N-H), 1770 cm⁻¹ (C2=O), 1720 cm⁻¹ (C4=O), 820 cm⁻¹ (C-Cl).
- Mass Spectrometry : m/z 210.0193 ([M]⁺, calculated for C₉H₇ClN₂O₂: 210.0196).
Purity and Byproduct Analysis
Decarboxylation and dehydration byproducts were observed during synthesis, necessitating careful purification via recrystallization from ethanol/water (1:1).
Alternative Synthetic Routes
Urea-Mediated Cyclization
A modified approach using urea and sodium hydroxide in ethanol was attempted but yielded only trace amounts of the target compound. This method’s inefficiency stems from competing decarboxylation pathways, particularly with electron-withdrawing substituents like chlorine.
Dipeptide Cyclization (Tf₂O-Mediated)
A novel method reported in involves triflic anhydride (Tf₂O)-mediated cyclization of Boc-protected dipeptides. While this approach enables access to chiral hydantoins, its applicability to 5,5-diaryl derivatives remains unverified. Adapting this method would require designing dipeptides with aryl side chains, posing significant synthetic challenges.
Phenyl Isocyanate Route
Studies in and describe synthesizing 3-phenyl-5-arylhydantoins via reaction of C-arylglycines with phenyl isocyanate. However, this method produces 3-phenyl-5-aryl derivatives rather than 5,5-diaryl compounds, making it unsuitable for the target molecule without substantial modification.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophenyl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
5-(4-Chlorophenyl)-5-phenylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of hydantoin derivatives are heavily influenced by substituents at position 5 and the N-3 position. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points : Electron-withdrawing groups (e.g., SO₂Me) increase melting points (223–224°C for compound 4 vs. 115–116°C for compound 3) due to stronger intermolecular forces .
- Solubility : Sulfonyl and hydroxyl groups improve aqueous solubility, whereas hydrophobic substituents (e.g., phenyl, chlorophenyl) favor membrane permeability .
Biological Activity
5-(4-Chlorophenyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its imidazolidine structure, has shown promise in various pharmacological applications, particularly in the fields of anticonvulsant and antidiabetic research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClN₂O₂. The presence of the 4-chlorophenyl group enhances its pharmacological properties, making it a significant candidate for drug development. Its structure allows for various chemical reactions typical of imidazolidine derivatives, including nucleophilic substitutions due to the electrophilic nature of the carbonyl groups.
Anticonvulsant Activity
Research indicates that this compound exhibits notable anticonvulsant properties . In animal models, derivatives of this compound have effectively reduced seizure activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These findings suggest potential applications in treating epilepsy and other seizure disorders .
Antidiabetic Properties
Studies have also highlighted the anti-diabetic activities of this compound. It has been suggested that this compound and its derivatives may act as promising anti-diabetic agents by improving insulin sensitivity and glucose metabolism .
Cannabinoid Receptor Affinity
Further investigations into the pharmacological profile of this compound revealed its interaction with cannabinoid receptors. Specifically, it has shown affinity for the human CB1 cannabinoid receptor, exhibiting inverse agonist properties. This interaction was confirmed through [^35S]-GTPγS binding assays, indicating its potential role in modulating cannabinoid signaling pathways .
The mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This action affects various cellular processes and contributes to its diverse biological activities. The compound's structural features allow it to interact with multiple proteins and enzymes within biological systems.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and biological activities of compounds related to this compound:
| Compound Name | Structure | Key Properties |
|---|---|---|
| 5-(2-Chlorophenyl)imidazolidine-2,4-dione | C₉H₈ClN₂O₂ | Similar biological activity with different substitution patterns |
| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione | C₉H₉N₂O₂ | Exhibits potent anticonvulsant activity; cyclopropyl group alters pharmacokinetics |
| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | C₁₁H₉Cl₂N₂O₂ | High affinity for CB1 receptor; potential therapeutic applications |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticonvulsant Efficacy : A study demonstrated that this compound significantly reduced seizure frequency in MES models when administered orally .
- Diabetes Management : Another investigation focused on its effects on glucose levels in diabetic rats, revealing a marked improvement in glycemic control compared to control groups .
- Cannabinoid Interaction : Molecular modeling studies indicated that the binding mode of this compound at the CB1 receptor could be optimized for better therapeutic outcomes in pain management and appetite regulation .
Q & A
Q. What are the recommended methods for confirming the structural integrity of 5-(4-Chlorophenyl)-5-phenylimidazolidine-2,4-dione?
To confirm structural integrity, employ single-crystal X-ray diffraction (SC-XRD) to resolve the molecular geometry, including bond lengths, angles, and stereochemistry. This method provides atomic-level precision, as demonstrated in studies of analogous imidazolidine-2,4-dione derivatives . Complementary techniques include NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity, and IR spectroscopy to validate functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹ for the dione ring) .
Q. How can researchers optimize synthetic routes for this compound?
A reflux-based approach using polar aprotic solvents (e.g., DMF) with acid catalysts (e.g., acetic acid) is commonly employed for imidazolidine-2,4-dione derivatives. For example, reacting substituted phenyl precursors with chloroacetic acid under controlled pH (via sodium acetate) can yield the desired product. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization from DMF-ethanol mixtures .
Q. What are the preliminary steps to assess biological activity in vitro?
Design dose-response assays using cell lines relevant to the target disease (e.g., cancer, neurological disorders). Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Include controls (vehicle, positive/negative) and measure viability via MTT or resazurin assays. For mechanistic studies, combine with transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved activity?
Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Pair this with molecular docking to simulate interactions with target proteins (e.g., kinases, GPCRs). Platforms like ICReDD integrate quantum chemical calculations and experimental feedback loops to prioritize synthetically accessible candidates with high binding affinity .
Q. What strategies resolve contradictions in solubility and stability data across studies?
Conduct factorial design experiments to isolate variables (e.g., solvent polarity, temperature, pH). For instance, use a 2³ factorial matrix to test solubility in DMSO, ethanol, and water at 25°C vs. 37°C. Employ dynamic light scattering (DLS) to monitor aggregation. If discrepancies persist, validate via high-performance liquid chromatography (HPLC) under standardized conditions .
Q. How can reaction conditions be scaled while maintaining yield and purity?
Apply process analytical technology (PAT) tools like in-line FTIR to monitor intermediates in real time. Optimize parameters (e.g., stirring rate, temperature gradients) using computational fluid dynamics (CFD) simulations. For scale-up, transition from batch to continuous flow reactors to improve heat/mass transfer and reduce byproducts .
Q. What advanced spectroscopic techniques address challenges in characterizing degradation products?
Combine LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify degradation pathways (e.g., hydrolysis of the dione ring). For structural elucidation of photodegradants, use solid-state NMR coupled with X-ray photoelectron spectroscopy (XPS) to analyze surface chemistry changes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
